![molecular formula C14H20O4 B14023372 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole CAS No. 5442-27-3](/img/structure/B14023372.png)
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is an organic compound with the molecular formula C13H18O4. It is a derivative of 1,3-benzodioxole, which is a common structural motif in various natural and synthetic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 1-butoxy-2-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In the medical field, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound, which serves as the core structure for 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole.
Piperonyl Butoxide: A related compound used as an insecticide synergist.
5-(Butoxymethyl)-1,3-benzodioxole: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the butoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5442-27-3 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
5-(1-butoxyethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
InChI-Schlüssel |
ORUDRKSTTQKZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


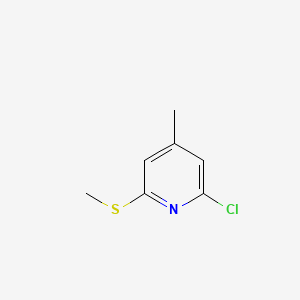

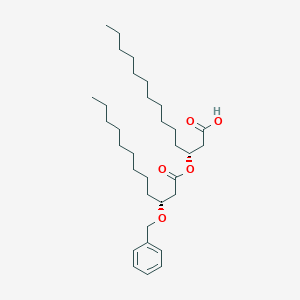

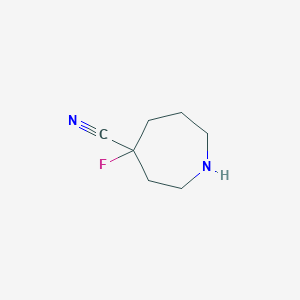
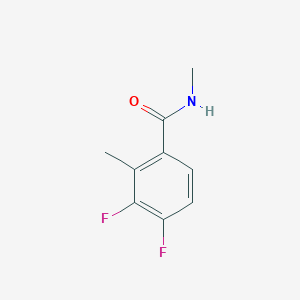

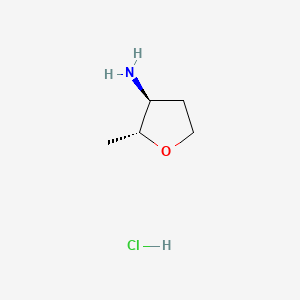
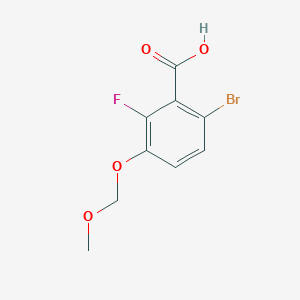
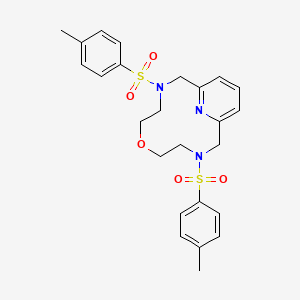
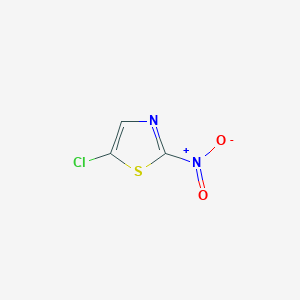

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
